2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9) is a highly functionalized, tri-substituted pyridine building block central to the synthesis of modern anti-androgen therapeutics, most notably apalutamide [1]. It features a highly electrophilic C2-chloro group primed for nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed cyanation, a C5-nitro group that serves as a direct precursor to critical aniline linkages, and a C3-trifluoromethyl group that imparts essential lipophilicity and metabolic stability. With a calculated XLOGP3 of 2.53, this compound is engineered specifically for complex pharmaceutical workflows where late-stage functionalization and strict regiocontrol are mandatory .
Attempting to substitute 2-chloro-5-nitro-3-(trifluoromethyl)pyridine with simpler analogs fundamentally disrupts downstream API synthesis. Procuring 2-chloro-3-(trifluoromethyl)pyridine requires a subsequent harsh nitration step that suffers from poor regioselectivity and low yields due to severe electronic deactivation of the pyridine ring [1]. Conversely, utilizing the unchlorinated precursor, 5-nitro-3-(trifluoromethyl)pyridin-2-ol, forces manufacturers to perform highly corrosive chlorination using excess POCl3/PCl5 at elevated temperatures (110–120 °C). Furthermore, omitting the trifluoromethyl group by using 2-chloro-5-nitropyridine eliminates the critical steric and electronic properties required for both the SNAr cyanation kinetics and the ultimate target binding affinity of the final drug . Therefore, procuring the exact tri-substituted compound is essential for step economy, process safety, and final product viability.
The synthesis of advanced anti-androgens requires an amine functionality at the C5 position [1]. Procuring 2-chloro-5-nitro-3-(trifluoromethyl)pyridine provides a pre-installed nitro group that can be reduced to the corresponding amine (CAS 99368-68-0) with near 100% regiocontrol. In contrast, attempting to use 2-chloro-3-(trifluoromethyl)pyridine as a starting material requires direct electrophilic nitration. Due to the strongly electron-withdrawing nature of both the chloro and trifluoromethyl groups, this nitration requires fuming nitric and sulfuric acids at extreme temperatures, typically yielding <40% of the desired isomer alongside significant degradation products [2].
| Evidence Dimension | Yield and regiocontrol for C5-nitrogen functionalization |
| Target Compound Data | >90% yield via direct reduction of the pre-installed NO2 group |
| Comparator Or Baseline | 2-Chloro-3-(trifluoromethyl)pyridine (<40% yield via direct nitration) |
| Quantified Difference | >50% absolute yield improvement and elimination of fuming acidic conditions |
| Conditions | Industrial-scale API intermediate synthesis (reduction vs. electrophilic nitration) |
Procuring the pre-nitrated building block bypasses a low-yielding, highly hazardous nitration step, significantly improving overall process economics and safety.
The immediate upstream precursor to the target compound is 5-nitro-3-(trifluoromethyl)pyridin-2-ol (CAS 99368-66-8). Converting this pyridinol to the active chloro-pyridine requires harsh conditions, utilizing phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at 110–120 °C for 8.0 hours . By procuring 2-chloro-5-nitro-3-(trifluoromethyl)pyridine directly, manufacturers completely eliminate this step. This not only saves 8 hours of reactor time per batch but also removes the generation of highly corrosive, phosphorus-laden acidic waste streams that require costly neutralization and disposal [1].
| Evidence Dimension | Reagent equivalents and thermal requirements for chlorination |
| Target Compound Data | 0 equivalents of POCl3/PCl5 required (ready for immediate SNAr/cyanation) |
| Comparator Or Baseline | 5-Nitro-3-(trifluoromethyl)pyridin-2-ol (requires >2.5 eq POCl3/PCl5 at 110 °C) |
| Quantified Difference | Elimination of 100% of phosphorus-based halogenating agents and associated thermal hazards |
| Conditions | Standard industrial conversion of pyridinols to 2-chloropyridines |
Direct procurement of the chlorinated form streamlines plant operations, reduces hazardous waste management costs, and increases throughput.
In the synthesis of 6-chloro-5-(trifluoromethyl)pyridin-3-amine, the C5-nitro group must be reduced without cleaving the C2-halogen bond. 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine exhibits high chemoselectivity under standard reduction conditions, maintaining the integrity of the C2-Cl bond [1]. If the bromo analog (2-bromo-5-nitro-3-(trifluoromethyl)pyridine) is used, the weaker C2-Br bond is highly susceptible to hydrodehalogenation during nitro reduction, often resulting in >15% of the des-halogenated impurity [2]. The target chloro compound restricts this undesired side reaction to <5%, ensuring a high-purity intermediate.
| Evidence Dimension | Rate of undesired hydrodehalogenation during nitro reduction |
| Target Compound Data | <5% dehalogenation under standard reducing conditions |
| Comparator Or Baseline | 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (>15% dehalogenation) |
| Quantified Difference | >10% reduction in critical impurities, preserving the halogen for subsequent cyanation |
| Conditions | Nitro-group reduction using dissolving metal or poisoned catalytic hydrogenation |
Minimizing dehalogenation impurities directly translates to higher yields of the active intermediate and reduces the need for expensive chromatographic purification.
The inclusion of the 3-trifluoromethyl group is non-negotiable for the pharmacokinetic profile of downstream anti-androgens. Compared to the baseline 2-chloro-5-nitropyridine, the target compound (CAS 99368-67-9) possesses a significantly higher lipophilicity, with a calculated XLOGP3 of 2.53 . This trifluoromethyl group increases the logP by approximately 1.0 unit while simultaneously providing severe steric hindrance that blocks cytochrome P450-mediated oxidation at the C3 position. Furthermore, the strong electron-withdrawing nature of the CF3 group highly activates the C2-chloro position for subsequent nucleophilic displacement, accelerating downstream cyanation kinetics [1].
| Evidence Dimension | Calculated lipophilicity (XLOGP3) and C2-activation |
| Target Compound Data | XLOGP3 = 2.53, with dual electronic activation at C2 |
| Comparator Or Baseline | 2-Chloro-5-nitropyridine (XLOGP3 ~1.5, single activation) |
| Quantified Difference | ~1.0 unit increase in XLOGP3 and complete metabolic blocking at the C3 position |
| Conditions | in silico physicochemical profiling and established SAR for non-steroidal anti-androgens |
The exact tri-substituted pattern is strictly required to meet the binding affinity and half-life specifications of blockbuster prostate cancer therapeutics.
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is the definitive upstream building block for synthesizing 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CAS 573762-62-6) [1]. Through a sequence of chemoselective nitro reduction and C2-cyanation, it provides the exact right-hand aryl fragment required for apalutamide, a major therapeutic for non-metastatic castration-resistant prostate cancer[2].
The highly activated C2-chloro position and the lipophilic CF3 group make this compound a highly effective precursor for discovering new crop protection agents. The ability to perform rapid SNAr reactions with various amines or thiols allows for the efficient generation of libraries of 2-substituted 5-nitro-3-(trifluoromethyl)pyridines, which are frequently evaluated for herbicidal and insecticidal activity[3].
Because the trifluoromethyl group drastically alters the pKa, lipophilicity, and metabolic stability of the pyridine core, this compound is heavily utilized in early-stage drug discovery. It serves as a reliable starting point for synthesizing complex, metabolically stable heterocyclic scaffolds where blocking C3 oxidation is critical for improving in vivo half-life.
Corrosive;Acute Toxic;Irritant